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Compound of Interest

Compound Name: Meisoindigo

Cat. No.: B1676166 Get Quote

Meisoindigo, a synthetic derivative of indirubin isolated from the traditional Chinese medicine

Indigo naturalis, has been a therapeutic agent for chronic myeloid leukemia (CML) in China for

decades[1][2][3]. Its efficacy stems primarily from its ability to inhibit the proliferation of

leukemia cells and induce programmed cell death, or apoptosis[1][2][4]. This in-depth guide

synthesizes the current understanding of the molecular mechanisms underlying meisoindigo-

induced apoptosis in leukemia cells, presenting key quantitative data and experimental

protocols for researchers, scientists, and drug development professionals.

Core Mechanism: Induction of Apoptosis
Meisoindigo exerts its anti-leukemic effects through a multi-faceted approach that culminates

in the activation of apoptosis. The primary mechanisms include the inhibition of pro-survival

signaling pathways, direct activation of the caspase cascade, and modulation of apoptosis-

regulating proteins[1][3]. Studies have shown that meisoindigo's effects are related to

proliferation inhibition and apoptosis induction, often independent of cell cycle arrest[1][2][4].

However, some reports indicate a moderate cell-cycle arrest at the G0/G1 or G2/M phase in

certain cell lines[5][6][7][8].

Key Signaling Pathways Modulated by Meisoindigo
Meisoindigo's pro-apoptotic activity is driven by its interaction with several critical signaling

pathways that govern cell survival, proliferation, and death.

Intrinsic and Extrinsic Apoptosis Pathways
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Meisoindigo activates both the intrinsic (mitochondrial) and extrinsic (death receptor)

pathways of apoptosis. In the human myelocytic leukemia cell line HL-60, treatment with

meisoindigo leads to an increased expression of the Fas death receptor, initiating the extrinsic

pathway[9]. This subsequently activates caspase-8[9]. Simultaneously, meisoindigo
modulates the Bcl-2 family of proteins, down-regulating the anti-apoptotic protein Bcl-2 and up-

regulating the pro-apoptotic protein Bax[5][9]. This shift in the Bax/Bcl-2 ratio disrupts the

mitochondrial membrane potential, leading to the release of cytochrome c into the cytosol,

which in turn activates caspase-9, the initiator caspase of the intrinsic pathway[9]. Both

pathways converge on the activation of the executioner caspase-3, which cleaves key cellular

substrates, including PARP, leading to the characteristic morphological and biochemical

hallmarks of apoptosis[9].

Caption: Meisoindigo-induced apoptosis via intrinsic and extrinsic pathways.

PKMYT1 Degradation Pathway
A novel mechanism reveals that meisoindigo functions as a "molecular glue"[6][10]. It directly

targets the protein kinase PKMYT1 by forming a covalent bond with its Cys301 residue[6]. This

interaction enhances the binding between PKMYT1 and the E3 ubiquitin ligase TRIM25 by

approximately 30-fold[6]. The resulting complex facilitates the K48-linked polyubiquitination of

PKMYT1, marking it for degradation by the proteasome[6][10]. The knockdown of PKMYT1 has

been shown to inhibit cell proliferation, induce G2/M phase arrest, and enhance early apoptosis

in K562 CML cells, providing a clear molecular rationale for meisoindigo's clinical efficacy[6]

[10].
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Caption: Meisoindigo as a molecular glue for PKMYT1 degradation.

Inhibition of Pro-Survival Signaling
Meisoindigo also suppresses several signaling pathways that are crucial for the survival and

proliferation of leukemia cells.

STAT3 Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is often

constitutively active in leukemia, promoting cell survival[11]. Meisoindigo has been found to

selectively inhibit STAT3-associated tyrosine kinases[12]. It reduces the phosphorylation of
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STAT3, thereby inhibiting its activity in a time- and concentration-dependent manner in

various cancer cell lines[12].

Wnt/β-catenin Pathway: Meisoindigo can affect the Wnt signaling pathway by inhibiting the

phosphorylation of GSK-3β and down-regulating the expression of β-catenin and the

oncogene c-myc in HL-60 and K562 cells[7][8][13].

PI3K/Akt Pathway: In glioblastoma cells, and with implications for leukemia, meisoindigo
has been shown to inhibit proliferation and induce apoptosis by down-regulating the PI3K/Akt

pathway[14][15]. This involves reducing the expression and phosphorylation of PI3K and Akt,

which are key mediators of cell survival[14].
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Caption: Inhibition of pro-survival signaling pathways by meisoindigo.

Quantitative Data on Meisoindigo's Efficacy
The anti-leukemic activity of meisoindigo has been quantified across various cell lines,

demonstrating its potent dose- and time-dependent effects.
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Table 1: In Vitro Cytotoxicity (IC50) of Meisoindigo in
Leukemia Cell Lines

Cell Line Leukemia Type
IC50 Value
(µM)

Incubation
Time (h)

Citation

NB4

Acute

Promyelocytic

Leukemia (APL)

~4-8 72 [1]

NB4.007/6
Retinoic Acid-

Resistant APL
~4-8 72 [1]

HL-60
Acute Myeloid

Leukemia (AML)
~8-12 72 [1]

U937
Myelomonocytic

Leukemia
~8-12 72 [1]

K562
Chronic Myeloid

Leukemia (CML)
Not specified - [6][10][13]

HT-29

Colorectal

Cancer (for

comparison)

4.3 Not specified [7][8]

U87
Glioblastoma (for

comparison)
20 24 [16]

Note: IC50 values are estimated from graphical data in the cited source and may vary between

experiments.

Table 2: Apoptosis Induction in HL-60 Cells
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Meisoindigo
Conc. (µM)

Treatment
Time (h)

Apoptosis
Rate (%)

Control
Apoptosis
Rate (%)

Citation

20 1 3.70 ± 0.56 2.65 ± 0.78 [9]

20 3 19.80 ± 1.13 2.65 ± 0.78 [9]

20 6 29.20 ± 2.69 2.65 ± 0.78 [9]

20 12 47.05 ± 7.70 2.65 ± 0.78 [9]

Table 3: Modulation of Apoptosis-Related Proteins by
Meisoindigo

Cell Line Protein Effect Citation

HL-60 Bcl-2 Down-regulated [5][9]

HL-60, AML primary

cells
Bak Up-regulated [5]

HL-60, AML primary

cells
Bax Up-regulated [5][9]

HL-60 Caspase-3 Activated [9]

HL-60 Caspase-8 Activated [9]

HL-60 Caspase-9 Activated [9]

HL-60 Cytochrome c Increased in cytosol [9]

HL-60 Fas Up-regulated [9]

AML primary cells p21 Up-regulated [5]

AML primary cells p27 Up-regulated [5]

Experimental Methodologies
Reproducible and rigorous experimental design is critical. The following sections detail

common protocols used to investigate the effects of meisoindigo.
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Caption: General experimental workflow for assessing meisoindigo's effects.

Cell Culture and Treatment
Cell Lines: Human leukemia cell lines such as HL-60 (AML), K562 (CML), NB4 (APL), and

U937 (myelomonocytic) are commonly used[1][9][13].

Culture Conditions: Cells are typically cultured in RPMI-1640 medium supplemented with

10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a

humidified atmosphere with 5% CO2[10].

Meisoindigo Preparation: Meisoindigo is dissolved in dimethyl sulfoxide (DMSO) to create

a stock solution. Final concentrations for treatment typically range from 1 to 50 µM[1][9][10].
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The final DMSO concentration in the culture medium should be kept low (e.g., <0.1%) to

avoid solvent-induced toxicity.

Cell Viability Assay
Purpose: To determine the concentration of meisoindigo that inhibits cell growth by 50%

(IC50).

Method (Trypan Blue Exclusion):

Seed cells (e.g., 3 x 10^6 cells/mL) in 24-well plates[1].

Treat cells with various concentrations of meisoindigo (e.g., 0-20 µM) for 24, 48, and 72

hours[1].

Harvest cells and mix a small aliquot with an equal volume of 0.4% trypan blue stain.

Count viable (unstained) and non-viable (blue) cells using a hemocytometer.

Calculate cell viability and plot against meisoindigo concentration to determine the IC50

value.

Method (CCK-8/MTS Assay):

Seed cells (e.g., 5 x 10^3 cells/well) in 96-well plates and allow them to adhere or stabilize

for 6 hours[10][14].

Add meisoindigo at various concentrations and incubate for the desired time (e.g., 24,

48, or 72 hours)[10].

Add CCK-8 or MTS reagent to each well and incubate for 2-4 hours at 37°C[10].

Measure the absorbance at 450 nm (CCK-8) or 490 nm (MTS) using a microplate

reader[10].

Apoptosis Detection by Flow Cytometry
Purpose: To quantify the percentage of cells undergoing apoptosis.
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Method (Annexin V/Propidium Iodide Staining):

Treat cells with meisoindigo for specified times (e.g., 3, 6, 12 hours)[9].

Harvest approximately 1 x 10^6 cells by centrifugation.

Wash cells with cold phosphate-buffered saline (PBS).

Resuspend cells in 1X Binding Buffer provided with a commercial Annexin V-FITC

Apoptosis Detection Kit.

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

Incubate for 15 minutes at room temperature in the dark.

Analyze the stained cells by flow cytometry. Viable cells are Annexin V-/PI-, early apoptotic

cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.

Western Blot Analysis
Purpose: To detect changes in the expression levels of specific proteins involved in

apoptosis.

Method:

Treat cells with meisoindigo and a vehicle control for the desired time.

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract

total protein.

Determine protein concentration using a BCA protein assay kit[10].

Denature equal amounts of protein (e.g., 20-50 µg) by boiling in SDS-PAGE loading buffer.

Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and

transfer them to a polyvinylidene difluoride (PVDF) membrane[9][10].

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered

saline with Tween 20 (TBST) for 1 hour.
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Incubate the membrane with primary antibodies specific to target proteins (e.g., Bcl-2,

Bax, Caspase-3, p-STAT3, β-actin) overnight at 4°C[9][13].

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated

secondary antibody for 1 hour at room temperature[10].

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and

imaging system[10].

Conclusion
Meisoindigo is a potent inducer of apoptosis in a variety of leukemia cell lines. Its anti-

neoplastic activity is not limited to a single mechanism but involves the concerted modulation of

multiple critical cellular pathways. By activating both intrinsic and extrinsic apoptotic cascades,

promoting the degradation of the key cell cycle kinase PKMYT1, and suppressing essential

pro-survival signals like the STAT3 and PI3K/Akt pathways, meisoindigo effectively drives

malignant cells toward programmed cell death. The quantitative data and established protocols

presented in this guide provide a solid foundation for further research into the therapeutic

potential of meisoindigo and the development of novel anti-leukemic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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